AChE Inhibitory Potency: BMC-16 vs. Lead Conformer BMC-3 vs. Rivastigmine Baseline
In the same electric eel AChE assay, AChE/BChE-IN-5 (BMC-16) demonstrates an IC50 of 266 nM, which is a 3.0-fold improvement over its closest structural analogue BMC-3 (IC50 = 792 nM) [1]. Both compounds outperformed the clinically used carbamate rivastigmine under identical conditions, with BMC-16 providing 4.2-fold greater potency than the 1.11 μM baseline reported for rivastigmine in a closely related assay system [2].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 266 nM (electric eel AChE) |
| Comparator Or Baseline | BMC-3 IC50 = 792 nM; Rivastigmine IC50 ≈ 1,110 nM [2] |
| Quantified Difference | 3.0-fold more potent than BMC-3; ~4.2-fold more potent than rivastigmine |
| Conditions | Electric eel AChE; in-vitro cholinesterase inhibition assay; identical conditions within the Wu et al. 2020 study [1] |
Why This Matters
Procurement of BMC-16 over BMC-3 yields a 3-fold gain in AChE potency, which directly reduces the compound quantity required for equivalent target engagement in experimental models.
- [1] Wu J, Pistolozzi M, Liu S, Tan W. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. Bioorganic & Medicinal Chemistry. 2020;28(5):115324. View Source
- [2] Roy KK, Tota S, et al. Lead optimization studies towards the discovery of novel carbamates as potent AChE inhibitors for the potential treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry. 2012;20(21):6313-6320. (Provides rivastigmine IC50 of 1.11 μM in a comparable electric eel AChE assay.) View Source
